molecular formula C7H3BrCl2N2 B13435806 5-bromo-2,4-dichloro-1H-benzimidazole

5-bromo-2,4-dichloro-1H-benzimidazole

Cat. No.: B13435806
M. Wt: 265.92 g/mol
InChI Key: SJZIHGHELJUCBO-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-1H-benzimidazole (CAS 1388025-14-6) is a high-purity benzimidazole derivative intended for research and development purposes. The compound has a molecular formula of C7H3BrCl2N2 and a molecular weight of 265.92 . Benzimidazole scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities; various substituted benzimidazole derivatives have been extensively studied for their pharmaceutical properties, showing potential in areas such as antimicrobial and antitumor research . The specific bromo- and chloro- substitutions on the benzimidazole core make it a valuable and versatile building block for further chemical synthesis, including the development of novel pharmaceutical compounds and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

5-bromo-2,4-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H,11,12)

InChI Key

SJZIHGHELJUCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated o-Phenylenediamines

A common approach involves starting from 4-bromo-1,2-diaminobenzene or dichlorinated analogs, which undergo cyclization with carbonyl reagents to form the benzimidazole ring.

  • Cyclization Agent : Carbonyl diimidazole is preferred for cyclization of halogenated o-phenylenediamines, offering milder and more environmentally friendly conditions compared to traditional reagents like cyanogen bromide.

  • Reaction Conditions : The cyclization is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) or ethyl acetate under reflux conditions for several hours to ensure complete ring closure.

Halogenation Steps

Selective bromination and chlorination are critical to obtain the 5-bromo-2,4-dichloro substitution pattern.

  • Bromination : Phosphorus oxybromide (POBr3) is used effectively to introduce bromine at the 5-position of benzimidazole derivatives. This reagent allows for bromination of benzimidazole-2-one intermediates to yield 2-bromo-5,6-dichlorobenzimidazole analogs with high yield (~77%).

  • Chlorination : Chlorination is typically introduced in the precursor diamine or benzimidazole intermediates, often via electrophilic aromatic substitution using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

Stepwise Synthesis Example

Step Reactants Conditions Outcome Yield (%)
1 4-Bromo-1,2-diaminobenzene + Trimethyl orthoformate + HCl DMF, room temperature, 1 h Formation of 5-bromo-1H-benzimidazole intermediate ~100% (reported)
2 5,6-Dichlorobenzimidazol-2-one + Phosphorus oxybromide Ethyl acetate, reflux, 29 h Bromination to 2-bromo-5,6-dichlorobenzimidazole 77%

This sequence illustrates the synthesis of a closely related compound, 2-bromo-5,6-dichlorobenzimidazole, which is structurally analogous to this compound, indicating similar synthetic strategies apply.

Alternative Synthetic Approaches

One-Pot Synthesis Methods

One-pot syntheses under solvent-free or green chemistry conditions have been reported for benzimidazole derivatives, focusing on efficiency and environmental considerations.

  • Methodology : Condensation of o-phenylenediamine derivatives with aldehydes or acids under solvent-free conditions at elevated temperatures (~140°C) can yield benzimidazole derivatives in good yields without catalysts.

  • Advantages : These methods reduce reaction time, simplify workup, and avoid toxic reagents, although specific halogenated derivatives like this compound may require tailored conditions for selective halogenation.

Heterocyclization with Substituted Benzaldehydes

Heterocyclization reactions involving substituted benzaldehydes and o-phenylenediamines can produce functionalized benzimidazoles.

  • Example : Synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylic acid via reflux in DMSO with sodium dithionite, followed by base hydrolysis.

  • Relevance : While this method is more specialized, it demonstrates the versatility of benzimidazole synthesis with substituted aromatic precursors, potentially adaptable for 5-bromo-2,4-dichloro substitution patterns.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Cyclization of halogenated o-phenylenediamine with carbonyl diimidazole + bromination with POBr3 4-Bromo-1,2-diaminobenzene, carbonyl diimidazole, phosphorus oxybromide Carbonyl diimidazole, POBr3 Reflux in ethyl acetate or DMF, 1–29 h Up to 77% High selectivity, milder reagents, scalable Longer reaction times, multi-step
One-pot solvent-free condensation of o-phenylenediamine with aldehydes/acids o-Phenylenediamine, substituted aldehydes None or minimal catalyst 140°C, solvent-free Moderate to high Green chemistry, simple May lack selectivity for halogenation
Heterocyclization with substituted benzaldehydes in DMSO Substituted benzaldehydes, o-phenylenediamine Sodium dithionite Reflux in DMSO, 3 h Moderate Versatile substitution patterns Requires post-reaction hydrolysis

Summary of Research Findings

  • The most reliable and widely accepted method for preparing this compound analogs involves initial cyclization of halogenated o-phenylenediamines using carbonyl diimidazole, followed by selective bromination using phosphorus oxybromide.

  • This approach offers improved yields and milder conditions compared to classical methods involving cyanogen bromide or diazotization, which are less reliable and more hazardous.

  • Alternative green and one-pot methods provide efficient synthetic routes for benzimidazole derivatives but may require further optimization for selective halogenation at the 5-bromo-2,4-dichloro positions.

  • Purification typically involves aqueous workup, filtration, and silica gel chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,4-dichloro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different benzimidazole analogs .

Scientific Research Applications

5-bromo-2,4-dichloro-1H-benzimidazole has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals, dyes, and functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dichloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Isomers and Halogen Positioning

Halogen positioning significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-Bromo-2,4-dichloro-1H-benzimidazole Br (C5), Cl (C2, C4) 265.92 Not reported Potential therapeutic agent; studied for SAR
2-Bromo-5,6-dichloro-1H-benzimidazole Br (C2), Cl (C5, C6) 265.92 Not reported Used in crystallography studies
5-Bromo-2-chloro-1H-benzimidazole Br (C5), Cl (C2) 231.48 228–230 Intermediate in drug synthesis; density: 1.878 g/cm³
5-Chloro-2,4-dichloro-1H-benzimidazole (hypothetical) Cl (C5, C2, C4) ~207.89 N/A Hypothetical; demonstrates halogenation trends

Key Observations :

  • Bromine at position 5 (vs.
  • Dichloro substitution at positions 2 and 4 (vs. 5 and 6) reduces symmetry, affecting crystallinity and solubility .

Challenges :

  • Regioselectivity in halogenation requires precise control of reaction conditions (e.g., temperature, catalysts) .
  • Separation of isomers (e.g., 2-bromo vs. 5-bromo) often necessitates chromatography or crystallization .
Physicochemical Properties
Property This compound 5-Bromo-2-chloro-1H-benzimidazole 2-Bromo-5,6-dichloro-1H-benzimidazole
Density (g/cm³) Not reported 1.878 Not reported
Solubility Low (predicted in non-polar solvents) Moderate in DMSO Low in water
Thermal Stability High (due to halogenation) Decomposes at >230°C Stable up to 200°C
Crystallographic and Spectroscopic Data
  • Crystallography : 4-Bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole exhibits rotational disorder in its thiophene substituents, impacting its solid-state packing .
  • Spectroscopy :
    • IR : Halogenated benzimidazoles show characteristic C-Br (~550 cm⁻¹) and C-Cl (~650 cm⁻¹) stretches .
    • ¹H-NMR : Aromatic protons in 5-bromo-2,4-dichloro derivatives resonate at δ 7.2–8.5 ppm, deshielded due to electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-2,4-dichloro-1H-benzimidazole, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted aromatic aldehydes or acids with o-phenylenediamine derivatives. For example, refluxing precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) yields benzimidazole derivatives. Reaction time, solvent polarity, and temperature are critical: prolonged reflux (4+ hours) enhances cyclization, while polar aprotic solvents like DMSO improve solubility of halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR/Raman : Identify functional groups (e.g., C-Br at ~500 cm⁻¹, C-Cl at ~700 cm⁻¹) and aromatic ring vibrations (C=C at ~1600 cm⁻¹).
  • NMR : 1^1H NMR reveals proton environments (e.g., NH protons at δ 12–13 ppm), while 13^13C NMR confirms halogen substitution patterns.
  • UV-Vis : Assess π→π* transitions in the benzimidazole core (λmax ~270–300 nm).
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly for halogen-halogen interactions .

Q. What preliminary biological screening methods are used to evaluate this compound?

  • Methodological Answer : Antimicrobial activity is tested via agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated to prioritize derivatives for further study .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenated benzimidazole synthesis be addressed?

  • Methodological Answer : Electronic effects of substituents dictate reactivity. For example, bromine’s electron-withdrawing nature deactivates the 5-position, making the 2- and 4-positions more reactive. Using directing groups (e.g., -NO₂) or transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regiocontrol. Computational tools (DFT) predict electron density maps to guide synthetic design .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines, inoculum sizes, and solvent controls (e.g., DMSO ≤1% v/v).
  • Metabolic stability testing : Evaluate compound degradation in microsomal assays to distinguish intrinsic vs. context-dependent activity.
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing Br with Cl) to isolate pharmacophore contributions. Cross-reference with crystallographic data to correlate activity with steric/electronic effects .

Q. How can advanced computational methods improve structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular docking : Predict binding to targets like 5-HT₆ receptors or Hedgehog pathway proteins using homology models.
  • Pharmacophore modeling : Identify essential features (e.g., halogen bonding, planar aromaticity) using software like Schrödinger.
  • QSAR : Develop regression models correlating substituent parameters (Hammett σ, LogP) with bioactivity. Validate with leave-one-out cross-validation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS detection for sensitivity to halogenated byproducts.
  • NMR spiking : Add authentic standards to identify unknown peaks in 19^19F or 35^35Cl NMR spectra.
  • ICP-OES : Quantify residual heavy metals (e.g., Pd from catalysis) with detection limits <1 ppm .

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